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Compound of Interest

Compound Name: TES-1025

Cat. No. B611293

TES-1025 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the stability, storage, and use of TES-1025, a
potent and selective inhibitor of human a-amino-f3-carboxymuconate-e-semialdehyde
decarboxylase (ACMSD).

Frequently Asked Questions (FAQS)

1. What is TES-1025 and what is its mechanism of action?

TES-1025 is a small molecule inhibitor of the enzyme a-amino-f-carboxymuconate-¢-
semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway,
which is involved in tryptophan metabolism. By inhibiting ACMSD, TES-1025 blocks the
degradation of a-amino-B-carboxymuconate-e-semialdehyde (ACMS), a metabolic
intermediate. This leads to an increased flux of ACMS towards the synthesis of quinolinic acid,
a precursor for de novo NAD+ biosynthesis. The inhibition of ACMSD by TES-1025 has been
shown to increase intracellular NAD+ levels.

2. What are the recommended storage conditions for TES-10257

Proper storage of TES-1025 is crucial for maintaining its stability and activity. The following
table summarizes the recommended storage conditions for both the powdered form and
solutions of TES-1025.
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Form Storage Temperature Duration
Powder -20°C 3 years
4°C 2 years

In Solvent -80°C 2 years
-20°C 1 year

3. How should | prepare a stock solution of TES-10257

TES-1025 is soluble in dimethyl sulfoxide (DMSOQO). To prepare a stock solution, dissolve the
powdered compound in fresh, anhydrous DMSO. Warming the solution may be necessary to
achieve complete dissolution. It is important to note that DMSO is hygroscopic and the
presence of water can affect the solubility of TES-1025. Therefore, using a fresh, unopened
container of DMSO is recommended.

4. How can | measure the effect of TES-1025 on cellular NAD+ levels?

Several methods can be used to measure intracellular NAD+ levels after treatment with TES-
1025. Common techniques include enzymatic cycling assays and chromatographic methods
like high-performance liquid chromatography (HPLC).[1][2][3][4] Commercial kits are also
available for the colorimetric or fluorometric quantification of NAD+.[5] The choice of method
will depend on the available equipment and the specific requirements of the experiment.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with TES-1025.

Issue 1: Inconsistent or No Inhibition of ACMSD Activity

Possible Causes and Solutions:

o Improper Storage of TES-1025: Verify that the compound has been stored according to the
recommended conditions. Prolonged storage at improper temperatures or exposure to
moisture can lead to degradation.
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Incorrect Concentration of TES-1025: Double-check all calculations for the preparation of the
stock and working solutions. Perform a serial dilution to ensure the concentration is within
the expected effective range (the IC50 for human ACMSD is approximately 13 nM).

Enzyme Inactivity: Ensure that the recombinant ACMSD enzyme is active. Include a positive
control (a known inhibitor, if available) and a no-inhibitor control in your assay. The activity of
ACMSD is dependent on its dimeric or higher-order oligomeric state, and enzyme
concentration can affect its specific activity.[6][7]

Assay Conditions: The pH of the assay buffer should be within the optimal range for ACMSD
activity (pH 6.5-8.0).[8] Ensure that the substrate, ACMS, is freshly prepared as it is
unstable.

Issue 2: Poor Solubility or Precipitation of TES-1025 in
Aqueous Buffers

Possible Causes and Solutions:

Low Aqueous Solubility: TES-1025 has limited solubility in aqueous solutions. When diluting
the DMSO stock solution into your assay buffer, ensure that the final concentration of DMSO
is kept low (typically <1%) to avoid precipitation.

Buffer Composition: Certain salts or high concentrations of other components in the buffer
may reduce the solubility of TES-1025. If possible, test the solubility in a small volume of
your buffer before proceeding with the full experiment.

Solution Preparation: When preparing working solutions, add the TES-1025 stock solution to
the aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the
agueous buffer directly to the concentrated DMSO stock.

Issue 3: No Increase in Cellular NAD+ Levels After
Treatment with TES-1025

Possible Causes and Solutions:

e Cell Type and ACMSD Expression: The effect of TES-1025 on NAD+ levels is dependent on
the expression and activity of ACMSD in the chosen cell line. ACMSD is highly expressed in
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the liver and kidneys.[8] Verify the expression of ACMSD in your cell model.

« Insufficient Incubation Time or Concentration: Optimize the incubation time and
concentration of TES-1025. A time-course and dose-response experiment is recommended
to determine the optimal conditions for your specific cell type.

o Cellular NAD+ Measurement Assay: Ensure that your NAD+ measurement assay is sensitive
and properly calibrated. Include appropriate controls, such as untreated cells and cells
treated with a known modulator of NAD+ levels.

o Tryptophan Availability: The de novo synthesis of NAD+ is dependent on the availability of
tryptophan in the cell culture medium. Ensure that the medium contains an adequate supply
of tryptophan.

Experimental Protocols
ACMSD Enzyme Activity Assay

This protocol is based on a coupled spectrophotometric assay.

Materials:

Recombinant human ACMSD

3-hydroxyanthranilic acid (3-HAA)

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAQO)

TES-1025

Assay Buffer (e.g., 50 mM MOPS, pH 6.5, containing 100 uM ammonium iron (1) sulfate)

Spectrophotometer capable of reading at 360 nm
Procedure:

o ACMS Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 3-
HAA with an excess of 3-HAO in the assay buffer at 37°C. Monitor the formation of ACMS by
measuring the absorbance at 360 nm.
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Inhibition Assay: Once the ACMS generation is complete, add a defined concentration of
recombinant human ACMSD to the mixture in the presence of varying concentrations of
TES-1025 (or vehicle control).

Data Acquisition: Immediately monitor the decrease in absorbance at 360 nm, which
corresponds to the degradation of ACMS by ACMSD.

Data Analysis: Calculate the initial rate of the reaction for each concentration of TES-1025.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

Measurement of Intracellular NAD+ Levels

This protocol describes a general workflow for measuring NAD+ in cultured cells treated with
TES-1025.

Materials:

Cultured cells

TES-1025

Cell culture medium

Phosphate-buffered saline (PBS)

NAD+ extraction buffer (e.g., acidic or basic extraction buffers for NAD+ and NADH
respectively)

NAD+/NADH quantification kit or HPLC system

Procedure:

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to
adhere. Treat the cells with varying concentrations of TES-1025 or vehicle control for the
desired duration.
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» Cell Harvesting: After treatment, wash the cells with ice-cold PBS and lyse them using an
appropriate NAD+ extraction buffer.

o NAD+ Extraction: Follow the specific protocol for your chosen extraction method to separate
the NAD+ from other cellular components. This may involve acid or base treatment and
neutralization steps.

e Quantification: Measure the NAD+ concentration in the extracts using a commercial
NAD+/NADH assay kit or by HPLC.[1][3][5]

o Normalization: Normalize the NAD+ levels to the total protein concentration or cell number
for each sample.
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Caption: The inhibitory effect of TES-1025 on the kynurenine pathway.
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increase in NAD+ levels observed

Is ACMSD expressed in the cell line? Is tryptophan available in the medium?
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Caption: Troubleshooting workflow for unexpected NAD+ measurement results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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